molecular formula C10H16O B15176888 Ethanone, 1-(3-cycloocten-1-yl)- CAS No. 32669-00-4

Ethanone, 1-(3-cycloocten-1-yl)-

Cat. No.: B15176888
CAS No.: 32669-00-4
M. Wt: 152.23 g/mol
InChI Key: OTAKUJWURRXKOW-HYXAFXHYSA-N
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Description

Ethanone, 1-(3-cycloocten-1-yl)-: is an organic compound with the molecular formula C10H16O . It is characterized by a cyclooctene ring attached to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(3-cycloocten-1-yl)- typically involves the reaction of cyclooctene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(3-cycloocten-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethanone, 1-(3-cycloocten-1-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-cycloocten-1-yl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

32669-00-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-[(3Z)-cyclooct-3-en-1-yl]ethanone

InChI

InChI=1S/C10H16O/c1-9(11)10-7-5-3-2-4-6-8-10/h3,5,10H,2,4,6-8H2,1H3/b5-3-

InChI Key

OTAKUJWURRXKOW-HYXAFXHYSA-N

Isomeric SMILES

CC(=O)C1CCCC/C=C\C1

Canonical SMILES

CC(=O)C1CCCCC=CC1

Origin of Product

United States

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